molecular formula C17H13N3O2 B4669523 3-[(3-Methylquinoxalin-2-yl)methyl]-3-hydrobenzoxazol-2-one

3-[(3-Methylquinoxalin-2-yl)methyl]-3-hydrobenzoxazol-2-one

Cat. No.: B4669523
M. Wt: 291.30 g/mol
InChI Key: OONALXHFUYEDAY-UHFFFAOYSA-N
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Description

3-[(3-Methylquinoxalin-2-yl)methyl]-3-hydrobenzoxazol-2-one is a heterocyclic compound that combines the structural features of quinoxaline and benzoxazole. These structures are known for their diverse biological activities and potential applications in medicinal chemistry. The compound is of interest due to its potential pharmacological properties and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methylquinoxalin-2-yl)methyl]-3-hydrobenzoxazol-2-one typically involves the reaction of 3-methylquinoxaline derivatives with benzoxazole precursors. One common method involves the condensation of 2-hydrazino-3-methylquinoxaline with aryl-1,3-diketones under reflux conditions in ethanol or tetrahydrofuran (THF) to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale-up, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methylquinoxalin-2-yl)methyl]-3-hydrobenzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline or benzoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.

Scientific Research Applications

3-[(3-Methylquinoxalin-2-yl)methyl]-3-hydrobenzoxazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-Methylquinoxalin-2-yl)methyl]-3-hydrobenzoxazol-2-one involves its interaction with specific molecular targets and pathways. The quinoxaline and benzoxazole moieties can bind to enzymes or receptors, modulating their activity. For example, quinoxaline derivatives are known to inhibit tyrosine kinases, which play a role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

    3-Methylquinoxalin-2-yl derivatives: These compounds share the quinoxaline core and exhibit similar biological activities.

    Benzoxazole derivatives: Compounds with the benzoxazole structure also show diverse pharmacological properties.

Uniqueness

3-[(3-Methylquinoxalin-2-yl)methyl]-3-hydrobenzoxazol-2-one is unique due to the combination of quinoxaline and benzoxazole structures, which may confer synergistic biological activities and enhanced pharmacological potential compared to individual quinoxaline or benzoxazole derivatives.

Properties

IUPAC Name

3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-11-14(19-13-7-3-2-6-12(13)18-11)10-20-15-8-4-5-9-16(15)22-17(20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONALXHFUYEDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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